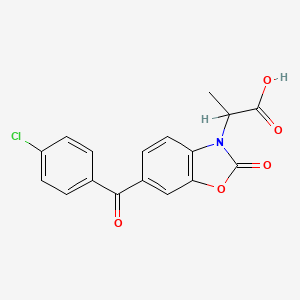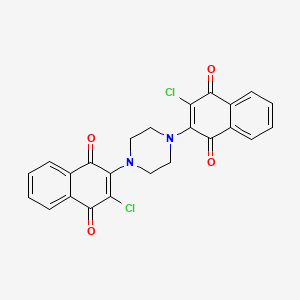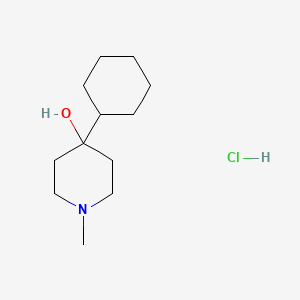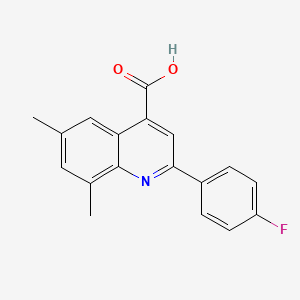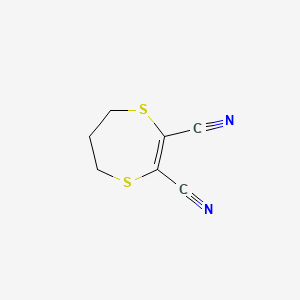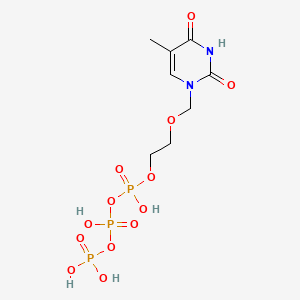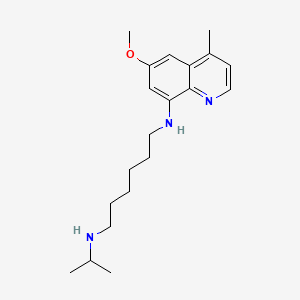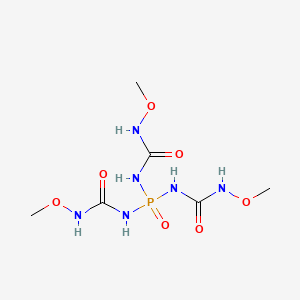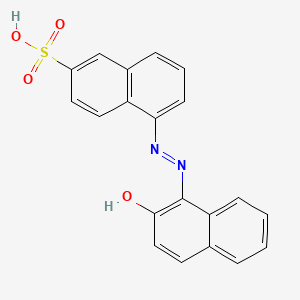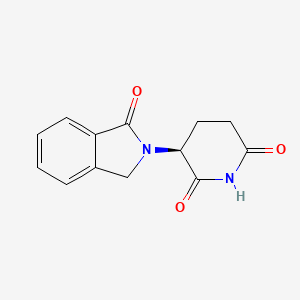
2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/TM7420000” is a chemical substance identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/TM7420000” involves specific synthetic routes and reaction conditions. The detailed synthetic routes and reaction conditions are documented in the NIOSH Manual of Analytical Methods . These methods typically involve the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production of “NIOSH/TM7420000” follows standardized protocols to ensure consistency and safety. The production methods are designed to minimize exposure to hazardous chemicals and to comply with occupational safety regulations. The NIOSH Manual of Analytical Methods provides comprehensive guidelines for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/TM7420000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different scientific and industrial processes .
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/TM7420000” include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products and to ensure the safety of the process .
Major Products Formed: The major products formed from the reactions of “NIOSH/TM7420000” depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to ensure their purity and stability .
Scientific Research Applications
“NIOSH/TM7420000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods. In biology, it is used to study the effects of chemical exposure on living organisms. In medicine, it is used to develop new therapeutic agents and to study the mechanisms of drug action. In industry, it is used to monitor and control workplace exposure to hazardous chemicals .
Mechanism of Action
“NIOSH/TM7420000” is compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and polycyclic aromatic hydrocarbons. The comparison is based on their chemical properties, reactivity, and applications. “NIOSH/TM7420000” is unique in its specific applications and the detailed analytical methods developed for its study .
Comparison with Similar Compounds
- Volatile Organic Compounds (VOCs)
- Polycyclic Aromatic Hydrocarbons (PAHs)
- Asbestos and other fibers
By understanding the detailed properties and applications of “NIOSH/TM7420000,” researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
107657-57-8 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3S)-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)/t10-/m0/s1 |
InChI Key |
WENKGSGGXGQHSH-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


